1-Methylindole-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO2S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-methylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3 |
InChI Key |
XLMOJRGNXPQAOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Methylindole 2 Sulfonyl Chloride
Fundamental Reaction Pathways of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is the primary site of reactivity in many of the reactions involving 1-methylindole-2-sulfonyl chloride. Its behavior is dictated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.
The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is a consequence of the polarization of the S-O and S-Cl bonds, where the electronegative oxygen and chlorine atoms draw electron density away from the sulfur atom. This electron deficiency makes the sulfur atom susceptible to attack by a wide variety of nucleophiles. Common nucleophiles that react with sulfonyl chlorides include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.
Conversely, while the primary character of the sulfonyl chloride group is electrophilic, the chlorine atom can be considered a leaving group in nucleophilic substitution reactions. The strength of the sulfur-chlorine bond and the stability of the resulting chloride ion facilitate these substitution reactions.
While the term "sulfenylation" typically refers to the introduction of a sulfenyl group (RS-), the reactions of sulfonyl chlorides like this compound are more accurately described as "sulfonylation" reactions. In these processes, the entire sulfonyl group (-SO₂-) is transferred to a nucleophile.
For instance, in Friedel-Crafts-type reactions, this compound can act as a sulfonating agent, reacting with electron-rich aromatic compounds in the presence of a Lewis acid catalyst. This results in the formation of a new sulfur-carbon bond, yielding a diaryl sulfone. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl chloride, activated by the Lewis acid, is attacked by the aromatic ring.
Reactivity at the Indole (B1671886) Nucleus in the Presence of a C-2 Sulfonyl Chloride
The presence of a strongly electron-withdrawing sulfonyl chloride group at the C-2 position of the indole ring has a profound influence on the reactivity of the nucleus itself. This substituent deactivates the indole ring towards electrophilic attack, but it also opens up avenues for specific functionalization patterns.
The C-2 position of the 1-methylindole (B147185) core is already occupied by the sulfonyl chloride group. Therefore, direct functionalization at this position would typically involve reactions of the sulfonyl chloride moiety itself, as discussed previously. However, the sulfonyl group can be transformed into other functional groups. For example, reduction of the sulfonyl chloride can lead to the corresponding thiol or other sulfur-containing functionalities.
Despite the deactivating effect of the C-2 sulfonyl chloride group, the C-3 position of the indole ring remains the most nucleophilic carbon and is thus the preferred site for electrophilic substitution. This regioselectivity is a hallmark of indole chemistry. However, the reaction conditions required for C-3 functionalization in the presence of the deactivating C-2 substituent are often harsher than those needed for unsubstituted indoles.
Examples of regioselective C-3 functionalization include Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylation, which introduce formyl, aminomethyl, and acyl groups, respectively, at the C-3 position. The electron-withdrawing sulfonyl chloride group at C-2 helps to direct these electrophiles to the C-3 position.
| Reaction | Reagents | Product |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl-1-methylindole-2-sulfonyl chloride |
| Mannich Reaction | CH₂O, R₂NH | 3-(Dialkylaminomethyl)-1-methylindole-2-sulfonyl chloride |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-1-methylindole-2-sulfonyl chloride |
In the case of this compound, the nitrogen atom of the indole ring is already substituted with a methyl group. This N-methylation significantly impacts the reactivity of the indole. It prevents N-H acidity and reactions that would typically occur at the nitrogen of an unsubstituted indole, such as N-alkylation or N-acylation. The presence of the N-methyl group also influences the electronic properties of the indole ring, generally increasing its electron density compared to an N-H indole, which can affect the rates and outcomes of electrophilic substitution reactions at the carbon positions.
Mechanistic Elucidation of Reactions Involving this compound
Understanding the reaction mechanisms of this compound is critical for controlling reaction pathways and predicting product outcomes. Investigations often involve a combination of experimental studies and computational analysis to identify intermediates and transition states.
Sulfonylation reactions of indoles can proceed through radical pathways, particularly under photochemical or electrochemical conditions. researchgate.netacs.org Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•). acs.org A general pathway involves the generation of a sulfonyl radical, which then adds to the electron-rich indole ring. researchgate.net This radical addition is often followed by subsequent steps to yield the final sulfonated product.
Visible light-induced reactions have been developed that utilize a photocatalyst to generate a sulfonyl radical, which then engages in a 1,3-sulfonyl migration process. acs.org Mechanistic studies, including control experiments, support the generation of a sulfonyl radical that propagates a radical chain process. acs.org Similarly, electrochemical methods can generate sulfonyl radicals from sources like inorganic sulfites, which then couple with an indole radical cation intermediate. acs.org
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. For indole reactions, the indole radical cation is a crucial intermediate, especially in electrochemical oxidative processes. acs.org Its structure and reactivity patterns have been investigated using advanced techniques such as time-resolved transient absorption spectroscopy and in situ electrochemical electron paramagnetic resonance (EPR). acs.org These experimental methods, supported by Density Functional Theory (DFT) calculations, help explain and predict the regioselectivity of various indole functionalization reactions. acs.org
DFT studies have also been employed to analyze the structural characteristics of related N-substituted indole-sulfonyl derivatives, comparing computational results with experimental spectroscopic data (FT-IR, UV-Vis, NMR) to validate molecular structures. researchgate.net In other systems, mechanistic studies have proposed intermediates such as vinyl gold complexes, which are formed during gold-catalyzed cyclization reactions and subsequently undergo transformations involving sulfonyl radicals. acs.org
Table 2: Techniques for Investigating Reaction Intermediates in Indole Chemistry
| Intermediate | Investigative Technique | Type of Information Obtained | Reference(s) |
| Indole Radical Cation | Time-resolved transient absorption spectroscopy | Reveals structure and properties of the transient species | acs.org |
| Indole Radical Cation | In situ electrochemical EPR | Confirms the presence and nature of radical species | acs.org |
| Sulfonyl Radical | Mechanistic control experiments (e.g., radical trapping) | Supports the involvement of a radical chain process | acs.org |
| Reaction Pathways | Density Functional Theory (DFT) Calculations | Predicts regioselectivity, analyzes structural characteristics | acs.orgresearchgate.net |
Reaction conditions such as temperature, solvent, and the choice of catalyst have a profound influence on the mechanistic pathways and, consequently, the products of reactions involving indole sulfonyl chlorides. A clear example is the temperature-controlled switchable synthesis of either 3-arylthioindoles or 2-halo-3-arylthioindoles from indoles and arylsulfonyl chlorides. researchgate.net This demonstrates that a simple change in a single parameter can divert the reaction from a simple sulfenylation to a more complex cascade process.
The choice of catalyst is also critical. In the synthesis of 3-sulfonylindoles via cyclization and 1,3-sulfonyl migration, a gold(I)-catalyzed reaction proceeds without a photocatalyst, whereas a similar transformation using a silver(I) salt requires the presence of an iridium photocatalyst under blue LED irradiation. acs.org This dichotomy highlights how the metal center can influence the reaction mechanism, specifically the steps involved in generating the key radical intermediates. acs.org These findings illustrate that precise control over reaction conditions is essential for selectively navigating the complex energy landscape of reactions involving indole sulfonyl chlorides to achieve a desired chemical outcome.
Derivatization and Transformational Chemistry of 1 Methylindole 2 Sulfonyl Chloride
Conversion to Indole (B1671886) Sulfonamides
The most common transformation of sulfonyl chlorides is their reaction with primary or secondary amines to furnish sulfonamides. cbijournal.com This reaction, often referred to as sulfonylation, is a cornerstone in the synthesis of a wide array of compounds with significant applications in medicinal chemistry.
The formation of 1-methylindole-2-sulfonamides proceeds through the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. This process is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. cbijournal.comresearchgate.net
The reactivity of the amine substrate is a critical factor in the success of the amidation reaction. Generally, the nucleophilicity of amines dictates their reaction rate. cbijournal.com
Primary Amines : Primary amines are highly reactive towards sulfonyl chlorides, readily forming N-substituted sulfonamides. cbijournal.com The resulting sulfonamide possesses an acidic N-H proton, a feature that can be exploited in further chemical manipulations. msu.edulibretexts.org
Secondary Amines : Secondary amines also react efficiently with sulfonyl chlorides to yield N,N-disubstituted sulfonamides. cbijournal.com These products lack the acidic proton seen in sulfonamides derived from primary amines.
Aromatic vs. Aliphatic Amines : Aliphatic amines are generally more basic and more nucleophilic than aromatic amines, and thus tend to react more rapidly with sulfonyl chlorides. Aromatic amines, such as aniline, can require slightly more forcing conditions, but still participate effectively in the reaction to form the corresponding N-arylsulfonamides. researchgate.net
Steric Hindrance : The rate of reaction can be influenced by steric hindrance on both the amine and the sulfonyl chloride. Bulky substituents near the amine nitrogen can slow down the reaction. researchgate.net
A diverse range of amines can be utilized in the synthesis of 1-methylindole-2-sulfonamides. The selection of the amine substrate allows for the introduction of various functionalities into the final molecule, enabling the tuning of its physicochemical properties. The reaction is broadly applicable to simple alkylamines, anilines, and more complex amine-containing structures.
Table 1: Representative Examples of Amine Substrates in the Formation of 1-Methylindole-2-sulfonamides
| Amine Substrate | Amine Type | Resulting Sulfonamide Product |
|---|---|---|
| Ammonia | Primary | 1-Methyl-1H-indole-2-sulfonamide |
| Methylamine | Primary | N-Methyl-1-methyl-1H-indole-2-sulfonamide |
| Diethylamine | Secondary | N,N-Diethyl-1-methyl-1H-indole-2-sulfonamide |
| Aniline | Primary (Aromatic) | N-Phenyl-1-methyl-1H-indole-2-sulfonamide |
| Piperidine | Secondary (Cyclic) | 1-( (1-Methyl-1H-indol-2-yl)sulfonyl)piperidine |
Synthesis of Indole Sulfones and Sulfonic Acids
Beyond sulfonamide formation, the sulfonyl chloride moiety of 1-methylindole-2-sulfonyl chloride can be transformed into other important sulfur-containing functional groups, namely sulfones and sulfonic acids.
Indole sulfones can be synthesized from this compound through reactions that involve the formation of a new carbon-sulfur bond, replacing the sulfur-chlorine bond. One common method is the Friedel-Crafts-type reaction with an aromatic compound (e.g., benzene (B151609) or toluene) in the presence of a Lewis acid catalyst. This yields an aryl-2-indolyl sulfone.
Another approach involves the reduction of the sulfonyl chloride to a sulfinate salt, which can then be alkylated to form sulfones. For instance, magnesium can be used to reduce sulfonyl chlorides to magnesium sulfinate salts, which react with alkyl halides to provide aliphatic sulfones in a one-pot procedure. rsc.org
Table 2: Synthetic Routes to 1-Methyl-2-indolyl Sulfones
| Reagent(s) | Reaction Type | Product Class |
|---|---|---|
| 1. Benzene, AlCl₃ | Friedel-Crafts Sulfonylation | Aryl Indolyl Sulfone |
Hydrolytic Pathways to Access Indole Sulfonic Acids
Sulfonyl chlorides are susceptible to hydrolysis, a reaction that converts them into the corresponding sulfonic acids. The hydrolysis of this compound to 1-methyl-1H-indole-2-sulfonic acid can be achieved by treatment with water. The reaction rate is typically slow in neutral water but is accelerated by the presence of a base (hydroxide ions). researchgate.net
The mechanism of base-catalyzed hydrolysis generally proceeds via a nucleophilic attack of the hydroxide (B78521) ion on the sulfur atom. researchgate.net Care must be taken to control the reaction conditions, as sulfonyl chlorides are highly reactive and can be sensitive to moisture.
Formation of Other Sulfur-Containing Indole Derivatives
The reactivity of this compound extends to the synthesis of other sulfur-based derivatives, such as sulfonate esters. These esters are formed by the reaction of the sulfonyl chloride with an alcohol, typically in the presence of a base like pyridine. This reaction is analogous to sulfonamide formation, with the alcohol acting as the nucleophile instead of an amine. acs.orgnih.gov This pathway allows for the introduction of an alkoxy or aryloxy group onto the sulfonyl moiety, further diversifying the range of accessible indole derivatives.
Regioselective Generation of Sulfenylindoles and Thioethers
The conversion of the sulfonyl chloride functionality into sulfenylindoles and thioethers represents a key transformation. While direct conversion of this compound is not extensively documented, related methodologies provide insights into potential synthetic routes.
The C3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution. The sulfenylation of indoles at this position is a well-established method for the synthesis of 3-sulfenylindoles. chim.itnih.gov For instance, the reaction of N-acyl protected indoles with sulfonyl chlorides in the presence of a promoter like tetrabutylammonium (B224687) iodide (TBAI) can lead to C3-sulfenylated products. researchgate.net A plausible mechanism involves the formation of a sulfonyl iodide intermediate, which then generates a sulfur radical that attacks the C3 position of the indole. researchgate.net
Another approach involves the copper-catalyzed sulfenylation of indoles with sodium sulfinates, which can be prepared by the reduction of sulfonyl chlorides. organic-chemistry.org This method offers good to excellent yields of 3-sulfenylindoles under mild conditions. organic-chemistry.org
While these methods are not specific to this compound, they suggest that its derivatives, particularly those where the sulfonyl chloride has been converted to a less reactive group, could undergo C3-sulfenylation. The synthesis of thioethers from sulfonyl chlorides is also a widely explored area, with methods involving phosphine-mediated deoxygenation or nickel-catalyzed desulfonative cross-coupling reactions. nih.gov
A general method for the regioselective C3-sulfenylation of indoles involves the use of arenediazonium tosylates and sodium metabisulfite, mediated by an iodine/DMF system, to produce 3-arylthioindoles. nih.gov This transition-metal-free approach provides high yields of structurally diverse products. nih.gov
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Ts-7-azaindole, Tosyl chloride | TBAI, DMF, air | N-Ts-3-(p-tolylthio)-7-azaindole | 35 | researchgate.net |
| Indole, Sodium phenylsulfinate | CuBr2, PPh3, DMF, 100 °C | 3-(Phenylthio)indole | 35 | organic-chemistry.org |
| Indole, Arenediazonium tosylate, Na2S2O5 | I2, DMF | 3-Arylthioindole | High | nih.gov |
| 3-Methylindole, Arylsulfonyl hydrazide | Rongalite | 3-(Phenylsulfonylmethyl)indole derivatives | N/A | researchgate.net |
Table 1: Examples of C3-Sulfenylation and Thioether Synthesis on Indole Scaffolds
Synthesis of Indole-Based Sulfonyl Fluorides from Sulfonyl Chlorides
The conversion of sulfonyl chlorides to the corresponding sulfonyl fluorides is a valuable transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity. Several methods are available for this conversion, which could be applied to this compound.
A straightforward approach involves the direct halogen exchange of a sulfonyl chloride with a fluoride (B91410) source. For example, treatment of a sulfonyl chloride with potassium fluoride (KF) in a biphasic mixture of water and acetone (B3395972) can provide the corresponding sulfonyl fluoride in high yield. nih.gov Another effective method utilizes potassium bifluoride (KHF2) as the fluorine source. researchgate.net
More sophisticated methods include the conversion of sulfonamides, derived from sulfonyl chlorides, into sulfonyl fluorides. This can be achieved using a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride (MgCl2) to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with KF. rsc.orgresearchgate.net This method is notable for its mild conditions and high chemoselectivity. rsc.orgresearchgate.net Deoxyfluorination of sulfonic acids, which can be obtained from sulfonyl chlorides, using reagents like Xtalfluor-E® also provides a route to sulfonyl fluorides. chemrxiv.orgnih.gov
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Aryl sulfonyl chloride | KF, water/acetone | Aryl sulfonyl fluoride | High | nih.gov |
| Arenediazonium salt | KHF2, Copper catalyst | Arenesulfonyl fluoride | N/A | researchgate.net |
| Sulfonamide | Pyry-BF4, MgCl2, KF, MeCN, 60 °C | Sulfonyl fluoride | Good | rsc.orgresearchgate.net |
| Sulfonic acid sodium salt | Thionyl fluoride, DMF, 130 °C | Sulfonyl fluoride | 90-99 | chemrxiv.orgnih.govresearchgate.net |
| Sulfonic acid | Xtalfluor-E®, Acetonitrile (B52724), rt | Sulfonyl fluoride | 41-94 | chemrxiv.orgnih.govresearchgate.net |
Table 2: Methods for the Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides and Derivatives
Further Regioselective Functionalization of this compound Derivatives
The derivatives of this compound, such as the corresponding sulfonamides or sulfonates, can be further functionalized at various positions of the indole ring. This allows for the synthesis of multifunctional indoles with tailored properties.
Directed Functionalization at Other Positions of the Indole Ring
The regioselectivity of functionalization on the indole ring can be controlled by the use of directing groups. nih.gov The sulfonamide group, derived from this compound, can act as a directing group in metal-catalyzed C-H activation reactions.
Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides the deprotonation and subsequent electrophilic substitution to the ortho position. organic-chemistry.orgwikipedia.org For instance, an N-sulfonamide group can direct the lithiation to the adjacent C3 position or potentially to the C7 position of the indole ring, depending on the reaction conditions and the steric and electronic environment.
Furthermore, the choice of catalyst and directing group can steer the functionalization to other positions on the benzene ring of the indole. For example, installing a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. nih.govresearchgate.net The N-P(O)tBu2 group has been shown to direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. nih.govresearchgate.net
| Indole Derivative | Directing Group | Position Functionalized | Reagents and Conditions | Reference |
| N-P(O)tBu2-indole | -P(O)tBu2 | C7 (Arylation) | Palladium catalyst | nih.govresearchgate.net |
| N-P(O)tBu2-indole | -P(O)tBu2 | C6 (Arylation) | Copper catalyst | nih.govresearchgate.net |
| 3-Pivaloyl-indole | -C(O)tBu | C5, C4 (Arylation) | N/A | nih.govresearchgate.net |
| 3-Carboxamide indole | -C(O)NR2 | C2 | Ir(III)/Ag(I) catalysts | chemrxiv.org |
| 3-Carboxamide indole | -C(O)NR2 | C4 | Rh(I)/Ag(I) co-catalysts | chemrxiv.org |
Table 3: Examples of Directed Functionalization on the Indole Ring
Orthogonal Derivatization Processes for Multifunctional Indoles
Orthogonal derivatization involves the selective functionalization of multiple sites on a molecule in a stepwise manner, without the need for protecting groups. This strategy is highly valuable for the synthesis of complex, multifunctional indoles.
Starting with a derivative of this compound, one could envision a sequence of reactions where different positions of the indole ring are functionalized selectively. For example, after converting the 2-sulfonyl chloride to a stable sulfonamide, the inherent reactivity of the C3 position could be exploited for an electrophilic substitution. Subsequently, the sulfonamide group could direct a metal-catalyzed C-H activation at another position, such as C7.
The concept of catalyst-controlled directing group translocation offers another sophisticated approach. For instance, a 3-acyl indole with an amide directing group can undergo a 1,2-acyl translocation/C-H functionalization in the presence of Rh(I)/Ag(I) co-catalysts to afford C4-functionalized products. chemrxiv.org In contrast, using Ir(III)/Ag(I) catalysts can subvert this migration and lead to C2-functionalization. chemrxiv.org Such catalyst-controlled selectivity is a powerful tool for orthogonal derivatization.
Spectroscopic and Advanced Analytical Characterization of 1 Methylindole 2 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and proton framework.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-Methylindole-2-sulfonyl chloride, the spectrum is expected to show distinct signals for the N-methyl group and the protons on the indole (B1671886) ring.
The electron-withdrawing nature of the sulfonyl chloride group at the C2-position significantly influences the chemical shifts of the indole protons, particularly the H3 proton. The N-methyl group typically appears as a sharp singlet in the upfield region. The aromatic protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) resonate further downfield and exhibit complex splitting patterns due to spin-spin coupling.
Based on data from related indole structures, the expected chemical shifts can be approximated. For instance, in 1-methylindole (B147185), the N-methyl protons appear around 3.58 ppm, and the aromatic protons resonate between 6.4 and 7.7 ppm. chemicalbook.comspectrabase.com The introduction of a potent electron-withdrawing group at C2 would be expected to shift the H3 proton significantly downfield. Similarly, the adjacent aromatic protons (H7 and H4) would also experience a downfield shift.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound (Note: Data is estimated based on related structures, as direct published spectra are not available. Actual values may vary.)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H3 | 7.0 - 7.5 | Singlet (s) | Expected to be downfield due to the adjacent SO₂Cl group. |
| H4 | 7.6 - 7.9 | Doublet (d) or Multiplet (m) | Influenced by coupling with H5. |
| H5 | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | Coupled with H4 and H6. |
| H6 | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | Coupled with H5 and H7. |
| H7 | 7.7 - 8.0 | Doublet (d) or Multiplet (m) | Downfield shift due to proximity to the heterocyclic ring and SO₂Cl group. |
| N-CH₃ | 3.7 - 4.0 | Singlet (s) | Sharp signal, characteristic of the N-methyl group. |
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to probe the electronic environment of each carbon atom in the molecule's skeleton. In this compound, nine distinct carbon signals are expected.
The carbon atom directly attached to the sulfonyl chloride group (C2) is expected to be significantly deshielded and appear far downfield. The other carbons of the indole ring will also have their chemical shifts influenced by the substituents. The N-methyl carbon will appear at the upfield end of the spectrum. For comparison, the carbons in the parent 1-methylindole molecule resonate at specific positions, such as C2 at ~128 ppm and the N-CH₃ at ~32 ppm. chemicalbook.com The powerful deshielding effect of the -SO₂Cl group will shift the C2 resonance significantly further downfield.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Note: Data is estimated based on related structures, as direct published spectra are not available. Actual values may vary.)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | 135 - 145 | Significantly deshielded by the directly attached SO₂Cl group. |
| C3 | 110 - 115 | Shielded relative to C2. |
| C3a | 127 - 130 | Bridgehead carbon. |
| C4 | 120 - 125 | Aromatic carbon. |
| C5 | 122 - 128 | Aromatic carbon. |
| C6 | 120 - 125 | Aromatic carbon. |
| C7 | 110 - 115 | Aromatic carbon, upfield shift due to nitrogen. |
| C7a | 136 - 139 | Bridgehead carbon, adjacent to nitrogen. |
| N-CH₃ | 32 - 36 | Methyl carbon, typically upfield. |
For complex derivatives of this compound, or to unambiguously confirm the assignments from 1D spectra, advanced 2D NMR techniques are indispensable. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity of protons within the benzene ring of the indole nucleus, for example, by showing correlations between H4-H5, H5-H6, and H6-H7.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of a proton's signal to its corresponding carbon signal, for example, linking the N-CH₃ proton signal to the N-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of a molecule. For instance, correlations from the N-methyl protons to C2 and C7a would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the stereochemistry and conformation of complex derivatives. For example, a NOESY correlation between the N-methyl protons and the H7 proton would provide evidence for their spatial proximity.
The use of these techniques is critical in the structural elucidation of novel indole-diterpenoids and other complex indole derivatives, allowing for complete and unambiguous assignment of all NMR signals. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The presence of the sulfonyl chloride and the substituted indole ring gives rise to a characteristic infrared spectrum.
Key expected absorption bands include:
Asymmetric and Symmetric SO₂ Stretching: The sulfonyl chloride group is characterized by two strong absorption bands. The asymmetric stretch typically appears in the range of 1370-1400 cm⁻¹, while the symmetric stretch is found around 1170-1200 cm⁻¹.
Indole Ring Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the indole ring typically appear in the 1450-1620 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the N-methyl indole system is usually observed in the 1300-1360 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
The monitoring of these bands is crucial in synthetic procedures, for example, to confirm the introduction of the sulfonyl chloride group onto the indole scaffold. nih.gov
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ar-H | C-H Stretch | 3050 - 3150 | Medium |
| C-H (in CH₃) | C-H Stretch | 2850 - 2960 | Medium |
| C=C (Aromatic) | Ring Stretch | 1450 - 1620 | Medium to Strong |
| SO₂Cl | Asymmetric SO₂ Stretch | 1370 - 1400 | Strong |
| SO₂Cl | Symmetric SO₂ Stretch | 1170 - 1200 | Strong |
| C-N | C-N Stretch | 1300 - 1360 | Medium |
| Ar-H | C-H Out-of-plane Bend | 700 - 900 | Strong |
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. For indole derivatives, Raman spectra provide a detailed fingerprint of the aromatic ring system. nih.gov
Characteristic Raman bands for the indole core are well-documented and include strong signals for ring breathing modes. researchgate.net For example, indole itself shows prominent peaks around 760 cm⁻¹ and 1010 cm⁻¹ corresponding to in-phase and out-of-phase ring breathing vibrations, respectively. The N-H bending mode (in unsubstituted indoles) appears near 878 cm⁻¹. researchgate.net In this compound, the spectrum would be dominated by vibrations of the substituted indole ring and the sulfonyl group.
Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for studying indolic molecules. By adsorbing the analyte onto metallic nanoparticles (e.g., gold or silver), the Raman signal can be enhanced by several orders of magnitude. This allows for the detection of very low concentrations and provides insights into the orientation of the molecule on the metal surface. This technique could be applied to study the interactions of this compound and its derivatives in various chemical and biological systems.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for determining the molecular weight and elucidating the structure of the molecule and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental composition of this compound with a high degree of confidence. The exact mass of a molecule is a fundamental property derived from the sum of the masses of its constituent isotopes.
For this compound, with the molecular formula C₉H₈ClNO₂S, the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements. The ability of HRMS to distinguish between ions with very similar nominal masses is critical in confirming the identity of the compound and differentiating it from potential isobaric interferences. For instance, a commercial supplier of specialty chemicals notes that HRMS is a key technique for validating the molecular weight of related sulfonylated indole derivatives.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₉H₈ClNO₂S | 228.99643 |
This table presents the theoretical monoisotopic mass for this compound, which can be experimentally verified using HRMS.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray of charged droplets. This process generally results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the clear detection of the molecular ion.
The fragmentation patterns of indole derivatives in ESI-tandem mass spectrometry (MS/MS) have been studied, revealing that these compounds can undergo complex gas-phase rearrangements in addition to simple bond cleavages. nih.gov For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the loss of the sulfonyl chloride group or cleavage of the indole ring, providing valuable structural information. The study of related fused nitrogen-containing ring systems by ESI-MS/MS has shown that fragmentation often occurs at the heterocyclic rings, influenced by the nature and position of substituents. nih.gov
| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 230.00371 | 145.0 |
| [M+Na]⁺ | 251.98565 | 158.6 |
| [M-H]⁻ | 227.98915 | 150.0 |
This table, based on predicted data from PubChem for the isomeric 1-methyl-1H-indole-3-sulfonyl chloride, illustrates the expected m/z values and predicted collision cross-sections for common adducts of this compound in ESI-MS. uni.lu
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.gov This technique is particularly useful for high-throughput screening and the analysis of compounds on surfaces. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, the structures of related indole derivatives have been reported. nih.gov For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the indole ring, the orientation of the methyl group at the 1-position, and the geometry of the sulfonyl chloride group at the 2-position. Such data is crucial for confirming the regiochemistry of the sulfonyl chloride substituent, which can be a challenge to determine definitively by spectroscopic methods alone. It has been noted that X-ray crystallography is a powerful tool for resolving the structural details of sulfonylated indole derivatives.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitation in various matrices. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
A typical HPLC method for this compound would likely employ a reverse-phase C18 column. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound while separating it from any impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the indole ring system of the molecule is a strong chromophore. A patent for the HPLC analysis of methanesulfonyl chloride suggests that a UV detector is suitable for quantifying sulfonyl chlorides, and that a C18 column with a water/acetonitrile gradient is an effective separation strategy. google.com The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results. researchgate.net
| Parameter | Typical Value/Condition |
| Stationary Phase | Reverse-phase C18 |
| Mobile Phase | Water and Acetonitrile (with potential additives like trifluoroacetic acid) |
| Elution Mode | Gradient |
| Detection | UV-Vis (e.g., at 210 nm or other relevant wavelength) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 2-20 µL |
This table outlines a plausible set of starting conditions for the development of an HPLC method for the analysis of this compound, based on general principles and methods for related compounds. google.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS presents significant challenges primarily due to the thermal lability of the sulfonyl chloride functional group.
Upon heating in the GC injector port, sulfonyl chlorides are prone to degradation, which can lead to the formation of multiple breakdown products. This thermal decomposition complicates the resulting chromatogram and can prevent the detection of the intact parent molecule, making accurate quantification and identification difficult. Studies on other sulfonyl chlorides have shown that they can degrade, sometimes partially converting to the corresponding chlorides. notulaebotanicae.roresearchgate.net
To overcome this limitation, a common and effective strategy is the chemical derivatization of the sulfonyl chloride into a more thermally stable functional group prior to GC-MS analysis. The most prevalent derivatization approach for sulfonyl chlorides involves their conversion to sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamides are generally more volatile and significantly more stable under the high-temperature conditions of a GC system.
For the analysis of this compound, a suitable derivatizing agent would be a simple amine, such as dimethylamine (B145610) or diethylamine, to form the corresponding N,N-dialkyl-1-methylindole-2-sulfonamide. This derivative would be amenable to GC-MS analysis, allowing for its separation from other components in a sample mixture and subsequent identification based on its characteristic mass spectrum.
Hypothetical GC-MS Data for a Volatile Derivative
The following table presents hypothetical, yet scientifically plausible, GC-MS data for the N,N-dimethyl-1-methylindole-2-sulfonamide derivative. The retention time is an estimated value based on typical GC conditions for similar aromatic sulfonamides. The mass spectral data (major fragment ions) are predicted based on the expected fragmentation patterns of indole compounds and sulfonamides. The molecular ion (M+) would be expected, along with fragments resulting from the cleavage of the S-N bond, the S-C bond, and fragmentation of the indole ring itself. The fragmentation of the indole ring often involves the loss of HCN. scirp.org
Table 1: Hypothetical GC-MS Data for N,N-Dimethyl-1-methylindole-2-sulfonamide
| Parameter | Value/Description |
| Derivative Name | N,N-Dimethyl-1-methylindole-2-sulfonamide |
| Molecular Formula | C₁₁H₁₄N₂O₂S |
| Molecular Weight | 238.31 g/mol |
| Hypothetical Retention Time | 15.2 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Major Fragment Ions (m/z) | 238 (M+), 194, 130, 115, 77 |
Detailed Research Findings on a Hypothetical Derivative
In a hypothetical study, the derivatization of this compound would be performed by reacting it with an excess of dimethylamine in an appropriate solvent like dichloromethane (B109758) at room temperature. The resulting N,N-Dimethyl-1-methylindole-2-sulfonamide would then be extracted and concentrated before injection into the GC-MS system.
The GC would likely employ a capillary column, such as an HP-5MS (30 m x 0.25 mm; 0.25 µm film thickness), which is commonly used for the analysis of a wide range of organic compounds. The oven temperature program would start at a lower temperature and gradually increase to ensure good separation of the analyte from any impurities or side products.
The mass spectrometer would be operated in electron ionization (EI) mode. The expected mass spectrum of the N,N-Dimethyl-1-methylindole-2-sulfonamide derivative would exhibit a molecular ion peak at m/z 238. Key fragmentation pathways would likely include:
Loss of the dimethylamino group (-N(CH₃)₂): This would result in a fragment ion at m/z 194.
Cleavage of the C-S bond: This would lead to the formation of the 1-methylindole cation at m/z 130.
Further fragmentation of the indole ring: The fragment at m/z 130 could further lose a methyl group to give an ion at m/z 115, or undergo other characteristic indole fragmentations.
Formation of the dimethylaminosulfonyl cation ([SO₂N(CH₃)₂]⁺): This would produce a fragment ion at m/z 108, although its abundance might be low.
Fragments from the benzene portion of the indole ring: A peak at m/z 77, corresponding to the phenyl cation, might also be observed.
By monitoring for these characteristic ions, GC-MS can provide a highly selective and sensitive method for the analysis of this compound after its conversion to a suitable volatile derivative.
Computational Chemistry Approaches for 1 Methylindole 2 Sulfonyl Chloride Research
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1-Methylindole-2-sulfonyl chloride, DFT calculations would be employed to determine a variety of molecular properties. These include optimizing the molecule's three-dimensional geometry to find its most stable conformation, calculating its vibrational frequencies to predict its infrared spectrum, and determining its thermodynamic properties such as enthalpy and Gibbs free energy. Such calculations provide a foundational understanding of the molecule's stability and preferred structure.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The LUMO would likely be centered on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack, a key step in its derivatization reactions. The HOMO's location would indicate the most probable sites for electrophilic attack.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products.
By simulating the reaction of this compound with various nucleophiles (e.g., amines, alcohols), researchers could elucidate the mechanisms of sulfonamide and sulfonate ester formation. These simulations would involve locating the transition state structures for each step of the reaction. The energy of these transition states determines the reaction rate, allowing for a quantitative understanding of the reaction kinetics without needing to perform the experiment.
In cases where a reaction can lead to multiple products (regioisomers or stereoisomers), computational analysis of the reaction energy landscape can predict the major product. By comparing the activation energies for the different reaction pathways leading to each isomer, the most favorable pathway can be identified. This is particularly relevant for reactions involving complex indole (B1671886) scaffolds where multiple reactive sites may be present.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for understanding the details of chemical bonding and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule and its interactions with its environment over time. An MD simulation of this compound would involve calculating the forces between atoms using a classical force field and then using these forces to simulate the atomic motions over nanoseconds or even microseconds. This would reveal the accessible conformations of the molecule in different solvents and provide insights into how it interacts with other molecules, which is crucial for understanding its behavior in solution and its potential interactions with biological targets.
Limited Publicly Available Research on Applications of this compound in Advanced Organic Synthesis
Extensive investigation into the scientific literature and chemical databases reveals a notable scarcity of published research specifically detailing the applications of this compound in advanced organic synthesis. While the broader field of indole chemistry is vast and well-documented, and the use of various sulfonyl chlorides as reagents is common, the specific utility of this compound as a building block or strategic intermediate appears to be a niche area with limited available data.
The inherent reactivity of the sulfonyl chloride functional group suggests its potential as an electrophile in reactions with nucleophiles, and the indole scaffold is a cornerstone in medicinal chemistry and materials science. However, without specific examples and detailed studies in the peer-reviewed literature, a comprehensive and scientifically accurate article on its applications as requested cannot be constructed at this time.
General synthetic strategies involving indole derivatives and sulfonyl chlorides are well-established. For instance, the synthesis of various substituted indoles often involves functionalization at the C2, C3, or nitrogen positions. Similarly, the formation of fused polycyclic systems from indole precursors is a common theme in the synthesis of natural products and complex organic molecules. It is plausible that this compound could be employed in such transformations, for example, in the synthesis of sulfonamides via reaction with amines or in Friedel-Crafts type reactions. However, without specific documented examples, any discussion would be speculative.
The development of new synthetic methodologies often relies on the unique reactivity of novel reagents. While this compound is commercially available from several chemical suppliers, its role in pioneering new synthetic routes or as a key component in the diversification of chemical libraries is not prominently featured in accessible research.
Q & A
Basic: What are the recommended synthetic routes for 1-Methylindole-2-sulfonyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is typically synthesized via sulfonation of 1-methylindole using chlorosulfonic acid, followed by quenching with HCl to yield the sulfonyl chloride. Key variables include:
- Temperature control : Reactions conducted at 0–5°C minimize side reactions like over-sulfonation .
- Solvent selection : Dichloromethane or chloroform is preferred for solubility and inertness .
- Stoichiometry : Excess chlorosulfonic acid (>1.2 eq) improves conversion but requires careful purification to remove residual acid .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0°C, DCM, 1.2 eq | 72 | 98% |
| 25°C, CHCl₃, 1.5 eq | 65 | 90% |
Characterization via H NMR (δ 7.8–8.2 ppm for aromatic protons) and FT-IR (S=O stretch at 1370 cm⁻¹) is critical .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a multi-technique approach:
- Spectroscopy : C NMR to confirm sulfonyl group attachment (C-SO₂Cl resonance at ~125 ppm) .
- Mass spectrometry : HRMS (ESI+) for molecular ion ([M+H]⁺ at m/z 229.99) .
- Elemental analysis : Validate C, H, N, S, Cl ratios (±0.3% theoretical) .
For novel derivatives, single-crystal X-ray diffraction resolves regiochemical ambiguities .
Basic: What are the common nucleophilic substitution reactions involving this compound?
Methodological Answer:
The sulfonyl chloride reacts with:
- Amines : In anhydrous THF with Et₃N, forming sulfonamides (e.g., for drug discovery) .
- Alcohols : Under mild bases (e.g., pyridine) to yield sulfonate esters .
- Thiols : Generate disulfides in redox-active environments .
Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) to avoid hydrolysis to sulfonic acid .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles : Residual chlorosulfonic acid may inflate yields; quantify via titration .
- Moisture sensitivity : Use rigorously anhydrous conditions (Karl Fischer titration <50 ppm H₂O) .
- Analytical variability : Standardize HPLC methods (C18 column, 70:30 MeCN/H₂O) .
Recommendation : Replicate protocols from high-impact journals (e.g., Chem. Commun.) and cross-validate with independent labs .
Advanced: What mechanistic insights exist for the thermal degradation of this compound?
Methodological Answer:
Degradation pathways include:
- Hydrolysis : Pseudo-first-order kinetics in aqueous buffers (pH 2–7; = 2–8 hrs) .
- Elimination : At >80°C, forms indole sulfene intermediates detectable by UV-Vis (λmax 320 nm) .
Mitigation : Stabilize with desiccants (e.g., molecular sieves) and store at –20°C under argon .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT calculations : Compare activation energies for sulfonamide vs. sulfonate formation. B3LYP/6-31G* models align with experimental outcomes .
- Molecular docking : Predict steric clashes in enzyme inhibition assays (e.g., COX-2 binding) .
Validation : Correlate computed values with experimental yields (R² >0.85) .
Advanced: What strategies improve the green chemistry profile of its synthesis?
Methodological Answer:
- Solvent substitution : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalysis : Use recyclable Brønsted acid catalysts (e.g., sulfated zirconia) to reduce chlorosulfonic acid waste .
- Waste valorization : Convert HCl byproduct to NH₄Cl fertilizer via neutralization .
Advanced: How does the methyl group at the indole 1-position influence electronic properties?
Methodological Answer:
- Electron donation : Methyl enhances indole’s electron density (Hammett σₚ = –0.17), accelerating electrophilic substitutions at C3 .
- Steric effects : Hinders π-stacking in crystal lattices, reducing melting point by 15°C vs. unsubstituted analogs .
Experimental proof : Compare CV redox potentials (ΔE = +0.12 V) .
Advanced: What are the best practices for handling contradictory bioactivity data in sulfonamide derivatives?
Methodological Answer:
- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., celecoxib for COX-2) .
- Assay validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Statistical rigor : Apply Bonferroni correction for multi-target screens .
Advanced: How can researchers design stability-indicating assays for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
